N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Physicochemical profiling Medicinal chemistry SAR analysis

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396867-17-6) is a synthetic small molecule (C₁₈H₂₁NO₃S, MW 331.43 g/mol) belonging to the N-substituted-3-(phenylthio)propanamide class. It features four distinct structural modules: a cyclopropyl ring, a furan-2-yl substituent, a tertiary hydroxyethyl linker, and a phenylthio (thioether) side chain.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 1396867-17-6
Cat. No. B2481628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide
CAS1396867-17-6
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESC1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CO3)O
InChIInChI=1S/C18H21NO3S/c20-17(10-12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-22-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20)
InChIKeyQURZMHBVPVZBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396867-17-6): Structural and Procurement Baseline


N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396867-17-6) is a synthetic small molecule (C₁₈H₂₁NO₃S, MW 331.43 g/mol) belonging to the N-substituted-3-(phenylthio)propanamide class. It features four distinct structural modules: a cyclopropyl ring, a furan-2-yl substituent, a tertiary hydroxyethyl linker, and a phenylthio (thioether) side chain. The compound is supplied as a research-grade chemical with a certified purity of 95%+ . A dedicated ESI-MS/MS fragmentation study of N-phenyl-3-(phenylthio)propanamide derivatives has established that compounds bearing this scaffold generate a characteristic competitive fragmentation pathway yielding RC₉H₉OS⁺ and C₆H₈N⁺ ions, providing a validated analytical fingerprint for identity confirmation [1].

Why N-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide Cannot Be Interchanged with Structural Analogs


Compounds within the N-substituted propanamide class sharing the cyclopropyl-furan-hydroxyethyl core exhibit divergent physicochemical and metabolic profiles depending on the terminal side-chain substituent. The target compound's phenylthio (Ph-S-CH₂-) group introduces a divalent sulfur atom in the thioether oxidation state, differentiating it from the direct phenyl analog (CAS 1396806-77-1, all-carbon side chain, MW 299.4) and the phenylsulfonyl analog (CAS 1396708-03-4, S(VI) oxidation state, MW 363.43) . Thioethers are established substrates for cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites [1], a metabolic pathway absent in the all-carbon phenyl analog and already exhausted in the pre-oxidized sulfonyl derivative. These differences in oxidation state, molecular volume, hydrogen-bonding capacity, and predicted metabolic fate make direct functional interchange between these analogs scientifically unsound without experimental validation in the specific assay context.

Quantitative Differentiation Evidence for N-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide vs. Closest Analogs


Molecular Descriptor Differentiation: Thioether Oxidation State vs. Phenyl and Sulfonyl Analogs

The target compound's phenylthio (thioether) side chain occupies a distinct oxidation state (S(-II)) between the all-carbon phenyl analog (CAS 1396806-77-1, no sulfur) and the phenylsulfonyl analog (CAS 1396708-03-4, S(VI)). This is reflected in systematically differing molecular weights and polar surface area contributions . The thioether sulfur can act as both a weak hydrogen-bond acceptor and a metabolic soft spot for CYP450-mediated oxidation, properties absent in the phenyl analog and saturated in the sulfonyl analog [1].

Physicochemical profiling Medicinal chemistry SAR analysis

ESI-MS/MS Analytical Fingerprint: Competitive INC-Mediated Fragmentation Specific to the Phenylthio Scaffold

A dedicated ESI-MS/MS study of protonated N-phenyl-3-(phenylthio)propanamide and its derivatives (Li et al., 2022) demonstrated that all compounds bearing the 3-(phenylthio)propanamide motif undergo a characteristic ion-neutral complex (INC)-mediated fragmentation pathway, producing competitive formation of RC₉H₉OS⁺ and C₆H₈N⁺ fragment ions upon collisional activation [1]. This fragmentation signature is a direct consequence of the thioether C–S bond lability and is predicted to be absent in the all-carbon phenyl analog (CAS 1396806-77-1) and altered in the sulfonyl analog (CAS 1396708-03-4), providing a rapid LC-MS/MS-based identity verification method.

Analytical chemistry Mass spectrometry Identity confirmation

Cyclopropyl-Furan-2-yl Pharmacophore vs. Furan-3-yl Regioisomer: Structural Differentiation with Biological Implications

The target compound incorporates a furan-2-yl substituent directly attached to the tertiary alcohol carbon, with a cyclopropyl ring on the same carbon center creating a sterically congested chiral environment. The regioisomeric comparator CAS 1396766-14-5 (N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide) lacks the cyclopropyl ring entirely and positions the furan oxygen at the 3-position . The furan-2-yl isomer positions the ring oxygen adjacent to the point of attachment, altering the electron density distribution and hydrogen-bonding geometry of the heterocycle compared to the furan-3-yl isomer. Additionally, the cyclopropyl ring in the target compound introduces conformational restriction and increased van der Waals volume (ΔMW = +40.06 g/mol vs. the furan-3-yl analog) .

Regioisomer differentiation Medicinal chemistry Target engagement

Thioether Oxidative Metabolic Liability as a Differentiation Point from the Phenylsulfonyl Analog

The phenylthio (thioether) side chain in the target compound is a known substrate for cytochrome P450-mediated S-oxidation, progressing through sulfoxide (S(IV)) to sulfone (S(VI)) metabolites [1]. This metabolic pathway is supported by literature precedent on structurally related phenylthio-containing compounds, where treatment with oxidizing agents (H₂O₂, mCPBA) or hepatic microsomal incubation yields the corresponding sulfoxide and sulfone products [1]. The pre-oxidized sulfonyl analog (CAS 1396708-03-4) cannot undergo this oxidation, making it metabolically inert with respect to S-oxidation. Conversely, the phenyl analog (CAS 1396806-77-1) lacks sulfur entirely. For programs specifically investigating pro-drug strategies requiring metabolic activation, the thioether oxidation liability of the target compound represents a deliberate design feature rather than a liability .

Drug metabolism CYP450 ADME prediction

Commercial Purity Benchmarking: 95%+ Specification with Single-Vendor Catalog Traceability

The target compound (CAS 1396867-17-6) is listed by Chemenu (Catalog No. CM990035) with a stated purity of 95%+ . In comparison, the direct phenyl analog (CAS 1396806-77-1) is available from Smolecule (Catalog No. S6789217) at 95% purity , and the phenylsulfonyl analog (CAS 1396708-03-4) is available from Chemenu at 95%+ purity . All three compounds share comparable commercial purity specifications of 95% or above, indicating that procurement decisions should be driven by structural and functional differentiation rather than purity differences alone.

Quality control Procurement Reproducibility

Recommended Application Scenarios for N-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396867-17-6)


Medicinal Chemistry SAR Campaigns Requiring a Thioether Oxidation State in the Side Chain

When a structure-activity relationship (SAR) study requires systematic exploration of the sulfur oxidation state, the target compound serves as the S(-II) thioether baseline. Its molecular descriptors (MW 331.43, C₁₈H₂₁NO₃S) [1] are intermediate between the all-carbon phenyl analog (CAS 1396806-77-1, MW 299.4) and the sulfonyl analog (CAS 1396708-03-4, MW 363.43) . This enables a three-point SAR matrix covering absent sulfur, thioether, and sulfone oxidation states, with the target compound providing the critical middle data point for assessing the impact of sulfur oxidation on target binding and cellular potency.

In Vitro Metabolic Stability Screening for Pro-Drug Activation Assessment

The phenylthio group is a recognized substrate for cytochrome P450-mediated S-oxidation to sulfoxide and sulfone [1]. Research programs evaluating pro-drug strategies that rely on metabolic activation via sulfur oxidation can use this compound as a tool substrate to characterize the rate and extent of S-oxidation in hepatocyte or microsomal incubation systems. Its predicted two-step oxidative pathway (thioether → sulfoxide → sulfone) provides a measurable metabolic trajectory distinct from the metabolically static sulfonyl analog .

Analytical Method Development Using Thioether-Specific MS/MS Fragmentation as an Identity Marker

The established ESI-MS/MS fragmentation behavior of the N-phenyl-3-(phenylthio)propanamide scaffold, characterized by INC-mediated competitive formation of RC₉H₉OS⁺ and C₆H₈N⁺ ions [1], provides a scaffold-specific analytical signature. Analytical laboratories developing LC-MS/MS methods for compound library quality control can leverage this characteristic fragmentation to distinguish the target compound from co-eluting non-thioether analogs and to confirm structural identity in high-throughput screening plates, enhancing data integrity in large-scale compound management workflows.

Building Block for Diversification via Thioether-Focused Late-Stage Functionalization

The thioether handle in the target compound offers a chemically addressable site for late-stage diversification: controlled oxidation yields the corresponding sulfoxide or sulfone derivatives, while the amide and hydroxyl groups provide orthogonal functionalization points [1]. Researchers synthesizing focused libraries around the cyclopropyl-furan-hydroxyethyl core can use this compound as a key intermediate to access an array of sulfur-oxidation-state variants without de novo synthesis of the entire scaffold, reducing synthetic burden and accelerating SAR exploration .

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